molecular formula C20H17BrN2O3S B3206209 N-(4-bromophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide CAS No. 1040665-87-9

N-(4-bromophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide

Cat. No.: B3206209
CAS No.: 1040665-87-9
M. Wt: 445.3 g/mol
InChI Key: IVEKRQYKZBGEBV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a bromophenyl group and a dimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the benzenesulfonyl moiety.

    Reduction: Reduction reactions could target the bromophenyl group or the pyridine ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in a typical nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N-(4-bromophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide could have several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide
  • N-(4-fluorophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide

Uniqueness

The presence of the bromine atom in N-(4-bromophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide might confer unique reactivity and binding properties compared to its chloro- and fluoro- analogs

Properties

IUPAC Name

N-(4-bromophenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-13-3-9-18(11-14(13)2)27(25,26)19-10-4-15(12-22-19)20(24)23-17-7-5-16(21)6-8-17/h3-12H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEKRQYKZBGEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide
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N-(4-bromophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide

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